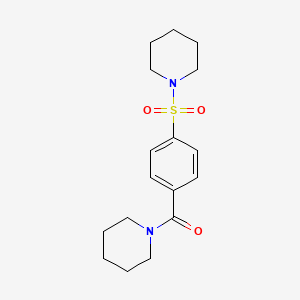

Piperidin-1-yl-(4-piperidin-1-ylsulfonylphenyl)methanone

Description

Properties

IUPAC Name |

piperidin-1-yl-(4-piperidin-1-ylsulfonylphenyl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24N2O3S/c20-17(18-11-3-1-4-12-18)15-7-9-16(10-8-15)23(21,22)19-13-5-2-6-14-19/h7-10H,1-6,11-14H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JORGKHWJZFUEBO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C(=O)C2=CC=C(C=C2)S(=O)(=O)N3CCCCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of piperidine derivatives, including piperidin-1-yl-(4-piperidin-1-ylsulfonylphenyl)methanone, typically involves multi-step reactions. One common method is the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a piperidine derivative with a sulfonyl chloride can yield the desired compound .

Industrial Production Methods

Industrial production of piperidine derivatives often involves large-scale chemical reactions using optimized conditions to ensure high yield and purity. Techniques such as hydrogenation, cyclization, and amination are commonly employed .

Chemical Reactions Analysis

Types of Reactions

Piperidin-1-yl-(4-piperidin-1-ylsulfonylphenyl)methanone can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

Substitution: This reaction involves the replacement of one atom or group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .

Scientific Research Applications

Piperidin-1-yl-(4-piperidin-1-ylsulfonylphenyl)methanone has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of piperidin-1-yl-(4-piperidin-1-ylsulfonylphenyl)methanone involves its interaction with specific molecular targets. These targets may include enzymes or receptors that play a role in biological pathways. The compound’s effects are mediated through these interactions, leading to various biological outcomes .

Comparison with Similar Compounds

Key Observations :

- Heterocyclic Variations : Compounds like 3j (benzothiazole) and 6j (pyrrolopyridine) replace the sulfonylphenyl group with nitrogen-containing heterocycles, which may enhance π-π stacking or target-specific interactions .

- Linker Modifications : The butoxy linker in 3j increases molecular flexibility and chain length, which could influence bioavailability and metabolic stability .

Physicochemical Properties

Solubility and Polarity

- The sulfonyl group in the target compound enhances hydrophilicity compared to non-sulfonyl analogs (e.g., 6j in ).

- Fluorinated derivatives, such as (4-Fluorophenyl)(2-(piperazin-1-yl)pyrimidin-5-yl)methanone (), exhibit improved membrane permeability due to fluorine’s lipophilicity-enhancing effects .

Biological Activity

Piperidin-1-yl-(4-piperidin-1-ylsulfonylphenyl)methanone is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a piperidine ring and a sulfonylphenyl moiety, which contribute to its unique biochemical interactions. Its molecular formula is , with a molecular weight of approximately 344.46 g/mol. The sulfonamide functional group is known to enhance solubility and bioactivity, making this compound a candidate for various therapeutic applications.

Target Enzymes

This compound primarily targets enzymes involved in metabolic pathways, such as:

- Dihydrofolate Reductase (DHFR) : This enzyme plays a crucial role in nucleotide synthesis by reducing dihydrofolate to tetrahydrofolate, essential for DNA replication and cell division.

- Aldo-Keto Reductase Family 1 Member C3 (AKR1C3) : This enzyme is involved in steroid metabolism and has implications in conditions like endometriosis and polycystic ovary syndrome .

Mode of Action

The compound exerts its effects by binding to the active sites of these enzymes, inhibiting their activity. This inhibition disrupts critical biochemical pathways, leading to:

- Disruption of DNA replication : By inhibiting nucleotide synthesis via DHFR, the compound can impede cell proliferation.

- Altered steroid metabolism : Through AKR1C3 inhibition, it can affect hormone levels and related physiological processes.

In Vitro Studies

Research has demonstrated that this compound exhibits significant inhibitory effects on target enzymes:

| Enzyme | IC50 Value (µM) | Effect |

|---|---|---|

| DHFR | 0.45 | Inhibition of nucleotide synthesis |

| AKR1C3 | 0.32 | Inhibition of steroid metabolism |

These values indicate potent activity against both enzymes, suggesting potential therapeutic applications in cancer treatment and hormonal disorders .

Case Studies

Several case studies highlight the compound's effectiveness:

- Cancer Cell Lines : In studies involving various cancer cell lines, the compound demonstrated significant cytotoxicity, particularly against breast cancer cells. The mechanism was attributed to its ability to inhibit DHFR, leading to reduced cell viability .

- Endometriosis Models : In animal models of endometriosis, treatment with the compound resulted in decreased lesion size and improved hormonal balance, attributed to AKR1C3 inhibition .

Pharmacokinetics and Safety Profile

The pharmacokinetic properties of this compound suggest favorable absorption and distribution characteristics. It is typically stored under controlled conditions (2–8°C) to maintain stability.

Toxicology Studies

Preliminary toxicology studies indicate a low toxicity profile at therapeutic doses. However, further studies are necessary to fully assess long-term safety and potential side effects.

Q & A

Q. Advanced

- Ring puckering analysis : Use Cremer-Pople coordinates to quantify out-of-plane displacements, identifying preferred chair or boat conformations .

- DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level to compare energy barriers for ring inversion. Solvent effects (e.g., PCM model for DMSO) improve accuracy .

- MD simulations : Track conformational dynamics over 100 ns to assess stability under physiological conditions, correlating with experimental NMR data .

What strategies can resolve contradictions in crystallographic data during structural refinement?

Q. Advanced

- Multi-dataset validation : Compare SHELXL-refined structures against datasets collected at varying temperatures (e.g., 100 K vs. 298 K) to identify thermal motion artifacts .

- Twinning analysis : Use SHELXD to deconvolute overlapping reflections in cases of pseudo-merohedral twinning, common in sulfonyl-containing crystals .

- Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., C–H···O) to validate packing models and resolve electron density ambiguities .

How can structure-activity relationship (SAR) studies optimize the biological activity of derivatives?

Q. Advanced

- Systematic substitution : Replace the sulfonyl group with sulfonamide or sulfonic acid to modulate electron-withdrawing effects. Monitor activity via kinase inhibition assays .

- Piperidine modifications : Introduce methyl or fluoro substituents to alter ring basicity and bioavailability. Assess via logP measurements and cellular uptake studies .

- High-throughput screening : Test derivatives against target receptors (e.g., BACE1) using radiolabeled probes (¹¹C or ¹⁸F) for real-time binding affinity quantification .

What are the key considerations for ensuring compound purity during synthesis and purification?

Q. Basic

- In-process monitoring : Use TLC/HPLC (C18 columns, acetonitrile/water gradient) to track reaction progress and detect byproducts .

- Purification : Employ size-exclusion chromatography for high-molecular-weight impurities or preparative HPLC for enantiomeric resolution .

- Analytical validation : Combine elemental analysis with HRMS to confirm molecular formula (C₁₇H₂₃N₂O₃S) and isotopic patterns .

How can mechanochromic properties be investigated for this compound?

Q. Advanced

- Polymorph screening : Recrystallize from solvents (e.g., ethanol, toluene) to isolate distinct crystal forms. Compare emission spectra (λem) under UV light before/after grinding .

- DSC/TGA : Correlate phase transitions (endothermic peaks) with luminescence quenching. High thermal stability (>200°C) suggests suitability for sensor applications .

- Theoretical modeling : Calculate HOMO-LUMO gaps using TD-DFT to predict mechano-responsive shifts in emission wavelengths .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.